(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine
Overview
Description
Preparation Methods
The synthesis of (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine involves several steps. Typically, the synthetic route includes the reaction of cyclopropyl ethylamine with 2-methoxypyridine-3-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine can be compared with similar compounds such as:
- (1-Cyclopropylethyl)[(2-hydroxypyridin-3-yl)methyl]amine
- (1-Cyclopropylethyl)[(2-chloropyridin-3-yl)methyl]amine
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Biological Activity
(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial, cytotoxic, and pharmacological properties based on diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 206.28 g/mol
- Boiling Point : Approximately 292.1 °C
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zone : The compound produced inhibition zones of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth, which were comparable to the standard antibiotic ceftriaxone .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
Cell Line | IC (µM) | Notes |
---|---|---|
MCF-7 | 12.41 | Significant efficacy observed |
HCT-116 | 9.71 | High cytotoxic activity |
PC3 | 2.29 | Most potent among tested lines |
HepG2 | 20.19 | Moderate activity |
The compound demonstrated a notable ability to induce apoptosis in cancer cells, leading to alterations in cell size and shape, as well as a decline in cell viability as concentration increased .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways:
- Cell Cycle Arrest : Treated cells showed an increase in the S phase, indicating that the compound may halt cell cycle progression and initiate apoptosis.
- LDH Activity : Elevated levels of lactate dehydrogenase (LDH) in treated MCF-7 cells suggest that the compound affects cellular integrity and viability, further supporting its role as a cytotoxic agent .
Case Studies
In a comparative study involving various thiourea derivatives, including those structurally related to this compound, it was found that certain derivatives exhibited IC values in the low micromolar range across multiple cancer cell lines, reinforcing the potential of this compound class for therapeutic applications .
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXDKYDXOVRPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(N=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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